Benzyltrimethylammonium iodide
Overview
Description
Synthesis Analysis
Benzyltrimethylammonium iodide can be synthesized through various methods, including the reaction of benzyltrimethylammonium (I) iodide with organolithium compounds leading to monomeric rearrangement processes and yielding tertiary amines (Lepley & Becker, 1965). Another method involves the carbonylation of aryl iodides catalyzed by metal systems to produce benzophenones, indicating the versatility of benzyltrimethylammonium iodide in facilitating complex chemical transformations (Brunet & Taillefer, 1990).
Molecular Structure Analysis
The molecular structure of benzyltrimethylammonium iodide has been elucidated through crystallographic studies, revealing the presence of intramolecular N—H⋯O hydrogen bonds that influence the geometry of the cation. Intermolecular N—H⋯O and N—H⋯I hydrogen-bonding interactions also play a significant role in the crystal structure, demonstrating the compound's intricate molecular architecture (Rademeyer, 2004).
Chemical Reactions and Properties
Benzyltrimethylammonium iodide exhibits a range of chemical reactions, such as its ability to act as a corrosion inhibitor for steel in phosphoric acid, showcasing its protective properties and potential in industrial applications (Li, Deng, & Fu, 2011). Additionally, it participates in the highly selective addition of allyl and benzyl groups to α,β-unsaturated nitriles under specific conditions, further emphasizing its reactivity and utility in synthetic chemistry (Ranu & Das, 2004).
Scientific Research Applications
1. Corrosion Inhibition for Steel in Phosphoric Acid
- Application Summary : Benzyltrimethylammonium iodide (BTAI) has been studied as a corrosion inhibitor for cold rolled steel (CRS) in phosphoric acid produced by the dihydrate wet method process .
- Method of Application : The inhibition effect of BTAI on the corrosion of CRS in phosphoric acid was investigated by weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) methods .
- Results : The results show that BTAI is a good inhibitor, and the adsorption of BTAI obeys Langmuir adsorption isotherm. Polarization curves show that BTAI behaves as a mixed-type inhibitor. EIS spectra exhibit one capacitive loop and confirm the inhibitive ability .
2. Sommelet–Hauser Rearrangement
- Application Summary : Benzyltrimethylammonium iodide is used in the Sommelet–Hauser rearrangement, a reaction of certain benzyl quaternary ammonium salts .
- Method of Application : In the presence of sodium amide, benzyltrimethylammonium iodide rearranges to yield the o-methyl derivative of N,N-dimethylbenzylamine .
- Results : The benzylic methylene proton is acidic and deprotonation takes place to produce the benzylic ylide. This ylide is in equilibrium with a second ylide that is formed by deprotonation of one of the ammonium methyl groups. Though the second ylide is present in much smaller amounts, it undergoes a 2,3-sigmatropic rearrangement because it is more reactive than the first one and subsequent aromatization to form the final product .
3. Phase Transfer Catalysis
- Application Summary : Benzyltrimethylammonium iodide is used in phase transfer catalysis (PTC), a process that allows the reaction of a nucleophile and electrophile in two different phases to occur . It is particularly useful in green chemistry due to its ability to improve the efficiency of reactions while minimizing negative impacts on the environment .
- Method of Application : In PTC, Benzyltrimethylammonium iodide acts as a catalyst to transfer a reactant from one phase to another, enabling the reaction to proceed . This is often used in reactions such as polycondensation to form high molecular weight polymers under bi-phasic conditions .
- Results : The use of Benzyltrimethylammonium iodide in PTC can significantly enhance the reactivity and selectivity of reactions .
4. Organic Synthesis
- Application Summary : Benzyltrimethylammonium iodide is used in the synthesis of complex organic molecules .
- Method of Application : In a typical procedure, Benzyltrimethylammonium iodide is reacted with sodium amide to yield the o-methyl derivative of N,N-dimethylbenzylamine .
- Results : The reaction proceeds via the formation of a benzylic ylide, followed by a 2,3-sigmatropic rearrangement and subsequent aromatization to form the final product .
5. Alkaline Polymer Electrolyte Fuel Cells
- Application Summary : Benzyltrimethylammonium iodide is used in the development of alkaline polymer electrolyte fuel cells . These fuel cells are a recent class of fuel cell where international research efforts have intensified in the last 10 years .
- Method of Application : In these fuel cells, Benzyltrimethylammonium iodide is used as a part of the anion-exchange membranes that operate in high pH environments .
- Results : The use of Benzyltrimethylammonium iodide in these fuel cells can significantly enhance their performance .
6. Analytical Chemistry
- Application Summary : Benzyltrimethylammonium iodide is used as a reagent in analytical chemistry .
- Method of Application : It is used in various chemical reactions in analytical procedures .
- Results : The use of Benzyltrimethylammonium iodide can enhance the efficiency and accuracy of analytical procedures .
Safety And Hazards
properties
IUPAC Name |
benzyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRJQNMXIDXNIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884085 | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrimethylammonium iodide | |
CAS RN |
4525-46-6 | |
Record name | Benzyltrimethylammonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4525-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYLTRIMETHYLAMMONIUM IODIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31974 | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltrimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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